
4,4'-Dicyanobenzophenone-2,3,5,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a deuterated derivative of the organic compound 4,4’-Dicyanobenzophenone. This compound is commonly used as a photoinitiator in the production of polymers. The deuterated version, 4,4’-Dicyanobenzophenone-2,3,5,6-d4, is used as a reference standard in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to help identify and quantify the presence of the original compound in a sample .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves the introduction of deuterium atoms into the parent compound, 4,4’-Dicyanobenzophenone. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of substituted benzophenone derivatives .
Aplicaciones Científicas De Investigación
4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications, including:
Biology: Employed in studies involving the interaction of photoinitiators with biological molecules.
Medicine: Investigated for its potential use in drug development and as a tool in pharmacological studies.
Mecanismo De Acción
The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction that generates reactive species. These reactive species can initiate polymerization reactions, leading to the formation of polymers. The molecular targets and pathways involved in this process include the interaction of the compound with monomers and the subsequent formation of polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dicyanobenzophenone: The non-deuterated parent compound used as a photoinitiator.
4,4’-Dihydroxybenzophenone: Another benzophenone derivative with different functional groups and applications.
Uniqueness
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful as a reference standard in analytical techniques. The deuterium atoms provide distinct signals in NMR spectroscopy, allowing for precise identification and quantification of the compound in complex mixtures .
Propiedades
Fórmula molecular |
C15H8N2O |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
4-(4-cyanobenzoyl)-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H/i1D,2D,5D,6D |
Clave InChI |
UKOXPTLWNQHMJV-NMRLXUNGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C2=CC=C(C=C2)C#N)[2H] |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
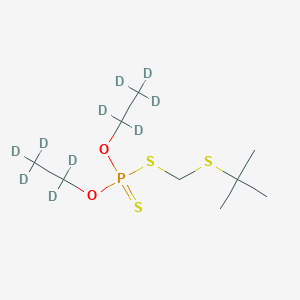
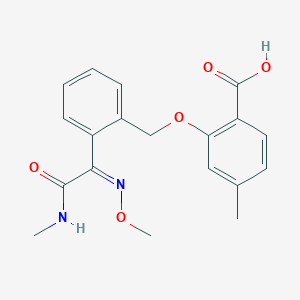
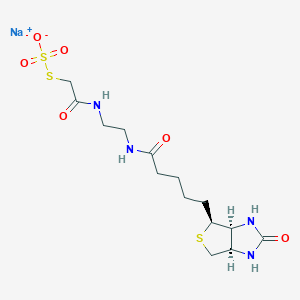
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)

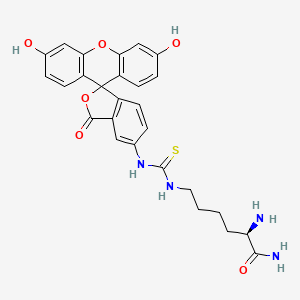
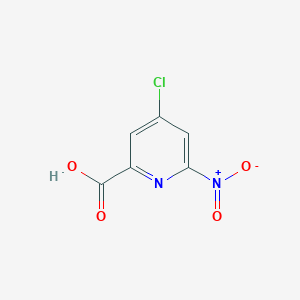
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)

![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
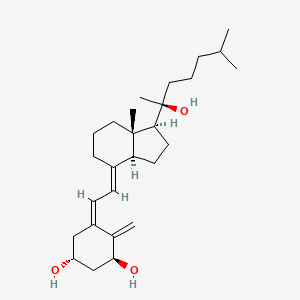
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
